

CC-90001: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: CC-90001

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An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel JNK Inhibitor

Abstract

CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias towards JNK1 over JNK2.[1][2][3] Developed as a second-generation JNK inhibitor, **CC-90001** has been investigated for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **CC-90001**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

CC-90001 is a 2,4-dialkylamino-pyrimidine-5-carboxamide derivative.[4][6] Its chemical and physical properties are summarized in the table below.

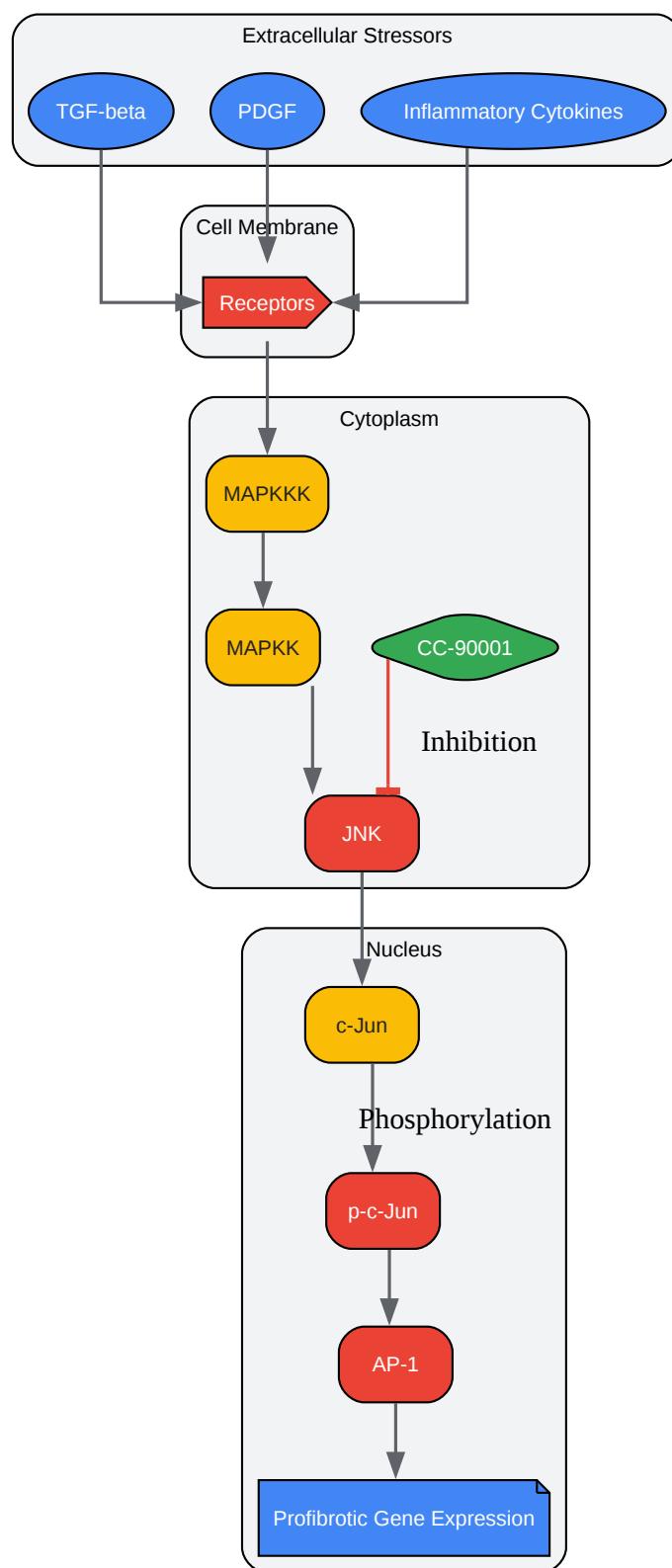
Property	Value	Reference
Chemical Formula	C16H27N5O2	[2]
Molecular Weight	321.42 g/mol	[2]
CAS Number	1403859-14-2	[2]
Appearance	Powder	[2]
Solubility	Insoluble in water. Soluble in DMSO (32 mg/mL) and Ethanol (32 mg/mL).	[2]

Mechanism of Action

CC-90001 exerts its therapeutic effects through the targeted inhibition of c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases.[\[5\]](#) JNK signaling is implicated in various cellular processes that contribute to the pathogenesis of fibrosis, including inflammation, epithelial cell death, and the activation of fibroblasts, which are responsible for excessive collagen production.[\[5\]](#)

CC-90001 demonstrates a significant inhibitory bias for JNK1 over JNK2.[\[1\]](#) This selectivity is a key feature of its design, as emerging evidence suggests that JNK1 may be the primary isoform driving fibrotic pathology.[\[6\]](#) By inhibiting JNK1, **CC-90001** effectively blocks the phosphorylation of the downstream substrate c-Jun, a critical step in the fibrotic signaling cascade.[\[6\]](#)

Below is a diagram illustrating the JNK signaling pathway in the context of fibrosis and the point of intervention for **CC-90001**.



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Figure 1: JNK Signaling Pathway in Fibrosis and **CC-90001** Mechanism.

Pharmacological Properties

The pharmacological profile of **CC-90001** has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

CC-90001 is a low nanomolar inhibitor of JNK1 and JNK2.[\[4\]](#) Its inhibitory activity and cellular potency are summarized below.

Parameter	Value	Reference
JNK1 IC ₅₀	11 nM	[4]
JNK2 IC ₅₀	31 nM	[4]
c-Jun Phosphorylation EC ₅₀	480 nM	[3]
JNK1 vs JNK2 Selectivity	12.9-fold (cell-based)	[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **CC-90001**. The compound has demonstrated excellent systemic exposure following oral administration.[\[6\]](#)

Species	Dosing Route	Key Findings	Reference
Rat	Oral	Excellent systemic exposure, enabling in vivo efficacy studies.	[6]
Dog	Oral	Favorable pharmacokinetic profile supporting clinical development.	[6]

In Vivo Efficacy

The anti-fibrotic effects of **CC-90001** have been demonstrated in multiple animal models of fibrosis.

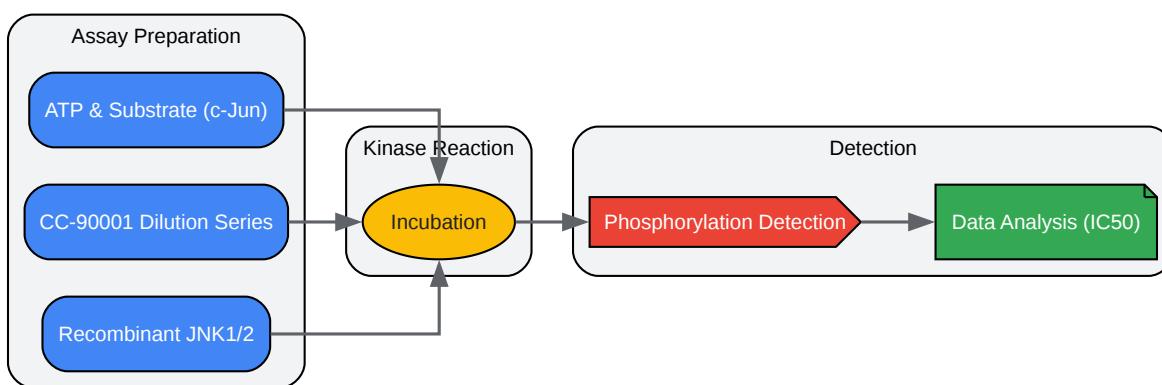
Animal Model	Treatment	Key Findings	Reference
Steatohepatitis Model	3 mg/kg b.i.d.	48% reduction in collagen; 53% reduction in α -smooth muscle actin (α -SMA).	[3]
House Dust Mite Model of Lung Fibrosis	Not specified	Reduction in multiple measures of lung collagen and near-baseline levels of α -SMA.	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

JNK Inhibition Assay

The enzymatic activity of **CC-90001** against JNK1 and JNK2 was likely determined using a biochemical assay format. A representative protocol would involve:



[Click to download full resolution via product page](#)**Figure 2:** Workflow for a JNK Inhibition Assay.

Protocol:

- Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK2 enzymes and a c-Jun-derived peptide substrate are prepared in a suitable kinase buffer.
- Compound Preparation: **CC-90001** is serially diluted to generate a range of concentrations for IC₅₀ determination.
- Kinase Reaction: The JNK enzyme, substrate, and **CC-90001** are incubated in the presence of ATP to initiate the phosphorylation reaction.
- Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
- Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Cellular c-Jun Phosphorylation Assay

The cellular potency of **CC-90001** was assessed by its ability to inhibit the phosphorylation of c-Jun in a cellular context. A typical protocol for this assay is as follows:

Protocol:

- Cell Culture: A suitable cell line, such as fibroblasts, is cultured to an appropriate confluence.
- Compound Treatment: The cells are pre-incubated with varying concentrations of **CC-90001**.
- Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as lipopolysaccharide (LPS).
- Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

- Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Jun and total c-Jun.
- Densitometry and Analysis: The band intensities are quantified, and the ratio of phosphorylated c-Jun to total c-Jun is calculated. The EC50 value is determined by plotting the percent inhibition of c-Jun phosphorylation against the concentration of **CC-90001**.

In Vivo Fibrosis Models

The efficacy of **CC-90001** in animal models of fibrosis is a critical component of its preclinical evaluation. The following provides a general outline for such studies:

Protocol:

- Animal Model Induction: A fibrotic condition is induced in a suitable animal model. For example, a steatohepatitis model can be induced through a specific diet, and a lung fibrosis model can be induced by administering an agent like bleomycin or house dust mite extract.
- Compound Administration: **CC-90001** is administered to the animals, typically via oral gavage, at a predetermined dose and frequency. A vehicle control group is also included.
- Endpoint Analysis: At the conclusion of the study, tissues (e.g., liver or lung) are harvested for analysis.
- Histological and Biochemical Analysis: The degree of fibrosis is assessed through histological staining (e.g., Masson's trichrome for collagen) and quantification of fibrosis markers such as collagen content and α -SMA expression (e.g., by Western blot or immunohistochemistry).

Clinical Development

CC-90001 has advanced into clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).^[6] A Phase 2, randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of **CC-90001** in patients with IPF.^{[5][7]}

Conclusion

CC-90001 is a promising JNK inhibitor with a compelling preclinical profile for the treatment of fibrotic diseases. Its potent and selective inhibition of JNK1, favorable pharmacokinetic properties, and demonstrated efficacy in animal models of fibrosis provide a strong rationale for its continued clinical development. The detailed technical information provided in this guide is intended to support further research and development efforts in the field of anti-fibrotic therapies.

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